[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689465
InChI: InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2
SMILES:
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol

CAS No.:

Cat. No.: VC17689465

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol -

Specification

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name [3-(2-chlorophenyl)pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2
Standard InChI Key OYFSIHNDHPCRHF-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CO)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name [3-(2-chlorophenyl)pyrrolidin-3-yl]methanol denotes a pyrrolidine ring with a 2-chlorophenyl group and a hydroxymethyl group both attached to the third carbon. The molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol . The compound’s structure combines a heterocyclic amine scaffold with aromatic and alcohol functionalities, making it a versatile intermediate in organic synthesis.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO
Molecular Weight211.69 g/mol
CAS Number1955507-08-0 (hydrochloride)
AppearanceOil (free base); solid (HCl salt)
Storage ConditionsRoom temperature (free base)

The hydrochloride salt form (CAS 1955507-08-0) is a crystalline solid with 95% purity, commonly used in research settings .

Stereochemical Considerations

The pyrrolidine ring introduces chirality at the 3-position, resulting in two enantiomers. While stereochemical data for this specific compound is unavailable, analogous pyrrolidine derivatives exhibit distinct biological activities depending on their configuration . For example, anticonvulsant activity in 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives varies significantly between enantiomers .

Synthesis and Structural Modification

Synthetic Pathways

Although no direct synthesis route for [3-(2-chlorophenyl)pyrrolidin-3-yl]methanol is documented, related compounds provide insight into plausible methods. A common approach involves:

  • Cyclocondensation: Reacting succinic acid derivatives with amino alcohols to form the pyrrolidine ring .

  • Functionalization: Introducing the chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling .

  • Reduction: Converting ketone intermediates to alcohols using reducing agents like NaBH₄ .

For instance, 3-(2-chlorophenyl)pyrrolidine-2,5-dione analogs are synthesized via cyclocondensation of 2-(2-chlorophenyl)succinic acid with aminoacetic acid, followed by coupling with arylpiperazines . Adapting this method could yield the target compound by modifying the carboxyl group to a hydroxymethyl moiety.

Structural Characterization

Key techniques for confirming structure include:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks .

  • Mass Spectrometry: LC/MS validates molecular weight and fragmentation patterns .

  • X-ray Crystallography: Resolves stereochemistry in crystalline salts .

Physicochemical and Pharmacological Properties

Solubility and Stability

The free base is an oil, suggesting moderate lipophilicity, while the hydrochloride salt enhances water solubility . Stability data are scarce, but analogs with similar structures degrade under acidic or oxidative conditions, necessitating argon or vacuum packaging for long-term storage .

Table 2: Bioactivity of Related Chlorophenyl-Pyrrolidine Derivatives

CompoundActivityModel (ED₅₀)Source
3-(2-Chlorophenyl)-pyrrolidine-2,5-dioneAnticonvulsantMES test: 68.30 mg/kg
1-(2-Aminoethyl)pyrrolidine derivativesAntinociceptiveFormalin test (30–50% inhibition)

These analogs act via modulation of GABAergic pathways or sodium channel blockade, suggesting potential CNS applications for the target compound .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash immediately
Eye ExposureUse goggles; rinse for 15 minutes
InhalationUse fume hood; monitor air quality

Applications in Research and Development

Medicinal Chemistry

The compound’s scaffold is valuable for designing:

  • Antiepileptics: Analogous pyrrolidine-2,5-diones show higher efficacy than valproic acid in seizure models .

  • Analgesics: Piperazine-linked derivatives reduce neuropathic pain in preclinical studies .

Industrial Use

Bulk quantities (up to 1-ton super sacks) are available for industrial-scale synthesis, with custom purity grades (99%–99.999%) .

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